2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride
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Overview
Description
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H11Cl2NO. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds have been used as synthetic intermediates in the synthesis of capsaicin analogs, which exhibit potential analgesic activity .
Mode of Action
It is known that it can participate in multiple pathways.
Biochemical Pathways
Similar compounds have been used as reagents in the synthesis of imidazolyl arylamides as inhibitors of cyp24a1 .
Pharmacokinetics
It is known that it has good solubility and can dissolve in water and some organic solvents .
Action Environment
It is known that this compound is relatively safe when used and stored correctly, but still requires careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride can be synthesized by reacting 2-amino-2-(2-chlorophenyl)ethanol with hydrochloric acid. The reaction typically involves dissolving the starting material in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction conditions and optimize yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
- 2-amino-1-(2-chlorophenyl)ethanol
- 2-amino-1-(2-chlorophenyl)ethanone
Uniqueness
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
2027496-47-3 |
---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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